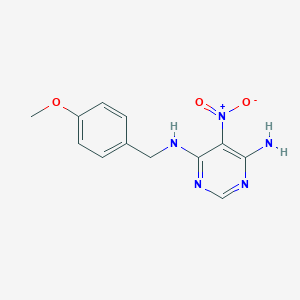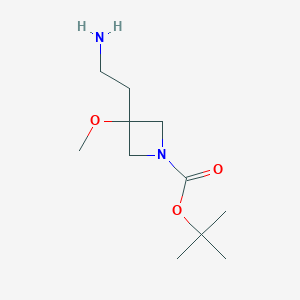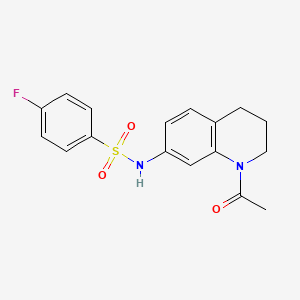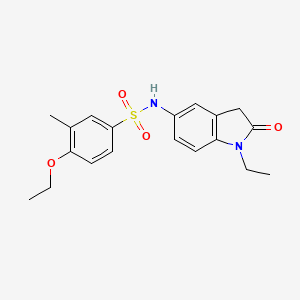![molecular formula C12H18N2O B2543508 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 2202461-62-7](/img/structure/B2543508.png)
5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is a chemical compound with a molecular formula of C12H18N2O This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a methoxy group linked to a pyrrolidine ring
Preparation Methods
The synthesis of 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine typically involves several steps. One common method starts with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These compounds undergo a series of reactions, including esterification, reduction, and cyclization, to form the desired product . The reaction conditions often involve the use of organic solvents such as dichloromethane, ethyl acetate, and chloroform . Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Scientific Research Applications
5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the development of electronic cigarette products, where it serves as a flavoring agent.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. The compound binds to these receptors, mimicking the action of acetylcholine, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including modulation of neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine can be compared with other similar compounds, such as:
Nicotine: Both compounds interact with nAChRs, but this compound has a different substitution pattern, which may result in distinct pharmacological profiles.
6-Methylnicotine: This compound is structurally similar but lacks the methoxy group, which can influence its binding affinity and selectivity for nAChRs.
2-Methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine: Another analog with slight structural differences that can affect its biological activity.
Properties
IUPAC Name |
5-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-5-6-12(13-8-10)15-9-11-4-3-7-14(11)2/h5-6,8,11H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLSMTJBGKRQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2543426.png)


![7-(2-chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543429.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-benzylpropane-1-sulfonamide](/img/structure/B2543431.png)
![[(2S,5R)-5-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2543435.png)
![1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2543439.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2543440.png)

![2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2543442.png)


![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B2543448.png)
